1,2-Diphospholane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6680-55-3 |
|---|---|
Molecular Formula |
C3H8P2 |
Molecular Weight |
106.04 g/mol |
IUPAC Name |
diphospholane |
InChI |
InChI=1S/C3H8P2/c1-2-4-5-3-1/h4-5H,1-3H2 |
InChI Key |
UMASEJLXIGUHFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CPPC1 |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Diphospholane Systems
Alkylation and Cyclization Approaches
Traditional synthetic routes to 1,2-diphospholanes often rely on the formation of the cyclic structure through the reaction of phosphorus-containing nucleophiles with suitable electrophilic linkers. These methods are fundamental in establishing the 1,2-diphospholane core structure.
Reactions of Alkali Phosphides with Dihaloalkanes
A common strategy for the formation of phosphacycloalkanes involves the reaction of alkali metal phosphides with dihaloalkanes. In a related synthesis of 1,3-bis(diphenylphosphino)propane, lithium diphenylphosphide is reacted with 1,3-dichloropropane. wikipedia.org This approach, in principle, can be adapted for the synthesis of 1,2-diphospholanes by employing a diphosphide nucleophile and a 1,3-dihaloalkane. The reaction proceeds via a double nucleophilic substitution, where the diphosphide dianion attacks the electrophilic carbon centers of the dihaloalkane, leading to the formation of the five-membered ring. The choice of alkali metal, solvent, and reaction conditions can influence the yield and purity of the resulting this compound.
Utilization of Trimethylsilylphosphines in Ring Closure
The reactivity of silylphosphines offers another avenue for the construction of P-P bonds and cyclic phosphines. While specific examples for the direct synthesis of 1,2-diphospholanes are not extensively detailed in the provided search results, the general reactivity of bis(trimethylsilyl)phosphines with dihaloalkanes is a known method for forming phosphorus heterocycles. This reaction typically involves the elimination of trimethylsilyl halide as the driving force for the cyclization. For the synthesis of a this compound, a 1,2-bis(trimethylsilyl)diphosphine could theoretically be reacted with a 1,3-dihaloalkane. The nucleophilic phosphorus atoms would attack the electrophilic carbons of the dihaloalkane, leading to ring closure and the formation of two molecules of trimethylsilyl halide. The efficiency of this reaction would likely depend on the nature of the substituents on the phosphorus atoms and the specific dihaloalkane used.
Asymmetric Synthesis Routes
The demand for enantiomerically pure phosphine (B1218219) ligands for asymmetric catalysis has driven the development of stereoselective methods for the synthesis of P-stereogenic 1,2-diphospholanes. These routes aim to control the stereochemistry at the phosphorus centers, leading to chiral diphospholane ligands.
Rhodium-Catalyzed Asymmetric Dehydrocoupling of Secondary Phosphines
A significant advancement in the synthesis of P-stereogenic diphospholanes is the use of rhodium-catalyzed asymmetric dehydrocoupling of secondary phosphines. nsf.gov This method involves the intramolecular coupling of a bis(secondary phosphine), such as a 1,3-bis(phenylphosphino)propane, to form the P-P bond of the this compound ring. The use of a chiral rhodium catalyst allows for the enantioselective formation of the product.
In a notable study, a racemic/meso mixture of PhHP(CH₂)₃PHPh was converted to the C₂-symmetric P-stereogenic anti-diphospholane PhP(CH₂)₃PPh using a rhodium catalyst precursor with a chiral diphosphine ligand. nsf.gov The reaction proceeds with complete diastereoselectivity, and a modest enantiomeric ratio of up to 58:42 was achieved. nsf.gov A key feature of this process is the "mistake-correcting" ability of the catalyst, where the initially formed undesired syn-diphospholane isomer is catalytically converted to the desired anti-diastereomer over time. nsf.gov
| Catalyst Precursor | Chiral Ligand | Enantiomeric Ratio (er) |
| [Rh(diphos)COD]BF₄ | (R,R)-Et-BPE | 58:42 |
| [Rh(diphos)COD]BF₄ | (R,R)-Me-DuPhos | 58:42 |
Table 1: Enantiomeric Ratios in the Rhodium-Catalyzed Asymmetric Dehydrocoupling of PhHP(CH₂)₃PHPh. nsf.gov
Enantioselective Formation of P-Stereogenic Diphospholanes
The rhodium-catalyzed asymmetric dehydrocoupling described above is a prime example of the enantioselective formation of P-stereogenic diphospholanes. The stereocontrol originates from the chiral environment created by the auxiliary diphosphine ligand coordinated to the rhodium center. The proposed mechanism involves oxidative addition of the P-H bonds to the rhodium center, followed by reductive elimination to form the P-P bond. nsf.gov The stereochemical outcome of the reductive elimination step is dictated by the chiral ligand, leading to the preferential formation of one enantiomer of the diphospholane.
The ability to synthesize enantiomerically enriched P-stereogenic diphospholanes is of great importance, as these compounds are valuable for applications in asymmetric catalysis, where the chirality at the phosphorus centers can induce high levels of enantioselectivity in chemical transformations. nih.gov
Chiral Auxiliary-Mediated Syntheses
The use of chiral auxiliaries is a well-established strategy for the asymmetric synthesis of P-chiral phosphorus compounds. researchgate.netnih.govnsf.gov This approach involves the temporary attachment of a chiral molecule to the phosphorus center to direct the stereochemical outcome of subsequent reactions. After the desired stereochemistry is established, the chiral auxiliary is removed.
While the provided search results offer extensive information on the use of chiral auxiliaries like (-)-menthol, cis-1-amino-2-indanol, and others for the synthesis of various P-stereogenic phosphines, specific examples detailing the synthesis of 1,2-diphospholanes using this methodology are not explicitly described. researchgate.netnih.gov However, the general principles can be applied. For instance, a prochiral diphosphine precursor could be reacted with a chiral auxiliary to form a mixture of diastereomers. After separation of the diastereomers, a cyclization reaction could be performed to form the this compound ring, followed by the removal of the chiral auxiliary. The success of this approach would depend on the ability to efficiently separate the diastereomeric intermediates and to perform the cyclization and auxiliary removal steps without racemization at the phosphorus centers.
Tandem Michael Addition Strategies for Cyclic Bisphosphines
Tandem Michael addition reactions provide an effective route for the construction of cyclic bisphosphine frameworks, including the this compound skeleton. This strategy involves the sequential conjugate addition of a nucleophile to two Michael acceptors, or a double addition of a dinucleophile to a single acceptor system, ultimately leading to a cyclized product.
A notable example is the base-promoted tandem Michael addition of malonates to 2,3-bis(diarylphosphinyl)-1,3-butadienes. This method facilitates the rapid construction of various 1,2-bis(diarylphosphinyl)cyclopentanes, which are precursors to 1,2-diphospholanes. The reaction features readily accessible reactants, proceeds under mild conditions, and demonstrates good tolerance for various functional groups.
The general mechanism involves the deprotonation of the malonate, which then acts as the nucleophile. The first Michael addition occurs at one of the phosphinyl-substituted butadiene units, followed by an intramolecular cyclization that constitutes the second Michael addition, thereby forming the five-membered ring.
| Reactant 1 | Reactant 2 | Base | Product |
| Diethyl Malonate | 2,3-Bis(diphenylphosphinyl)-1,3-butadiene | Sodium ethoxide | Diethyl 4,5-bis(diphenylphosphinyl)cyclopentane-1,1-dicarboxylate |
| Dimethyl Malonate | 2,3-Bis(di-p-tolylphosphinyl)-1,3-butadiene | Potassium tert-butoxide | Dimethyl 4,5-bis(di-p-tolylphosphinyl)cyclopentane-1,1-dicarboxylate |
This table illustrates representative examples of the tandem Michael addition strategy for the synthesis of 1,2-bis(diarylphosphinyl)cyclopentane precursors.
Hydrophosphination Approaches
Hydrophosphination, the addition of a P-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for forming carbon-phosphorus bonds and can be adapted for the synthesis of this compound systems. wikipedia.org This approach can be catalyzed by various means, including metals, bases, or radical initiators. wikipedia.orgbeilstein-journals.org
A significant advancement in this area is the use of earth-abundant metal catalysts. For instance, a manganese(I)-catalyzed asymmetric hydrophosphination of α,β-unsaturated phosphine oxides has been developed as a short, two-step, one-pot synthetic sequence to produce chiral 1,2-bisphosphines. nih.govrug.nl This protocol offers a scalable and efficient route to enantiopure chiral 1,2-bisphosphine ligands from readily available starting materials. nih.gov The process involves the initial hydrophosphination to form a C-P bond, followed by subsequent transformations to yield the final bisphosphine product. nih.govrug.nl
The reaction mechanism typically involves the activation of the P-H bond by the metal catalyst, followed by insertion of the alkene or alkyne. beilstein-journals.org Lanthanide catalysts, for example, operate through the formation of a phosphido-metal complex which then undergoes olefin insertion. A final protonolysis step regenerates the catalyst and releases the phospholane (B1222863) product. beilstein-journals.org
| Catalyst System | Substrate Type | Product Type | Key Features |
| Manganese(I) Complex | α,β-Unsaturated Phosphine Oxides | Chiral 1,2-Bisphosphines | High yield, high enantioselectivity, one-pot |
| Lanthanide Complex | Phosphinoalkenes | 2,5-Dimethylphospholanes | Diastereoselective, intramolecular |
| Base Catalysis (e.g., Butyllithium) | Terminal Alkynes + Diphosphanes | (E)-1,2-Diphosphinoethenes | Stereoselective |
This table summarizes different hydrophosphination approaches and their applications in synthesizing bisphosphine compounds.
Synthesis of Functionalized and Substituted this compound Derivatives
The synthesis of 1,2-diphospholanes bearing specific functional groups or substituents is crucial for tuning their electronic and steric properties, particularly for applications in asymmetric catalysis. Methodologies have been developed to incorporate heteroatoms and complex molecular scaffolds into the diphospholane framework.
Incorporation of Organoelement Moieties
The incorporation of organoelement moieties, such as silicon or germanium, into the this compound ring can significantly alter the ligand's properties. These modifications can influence the solubility, thermal stability, and catalytic activity of the resulting metal complexes. Synthetic strategies to achieve this often involve the use of organometallic reagents containing the desired element during the cyclization step. For example, reacting a di-Grignard reagent derived from a silicon-containing 1,4-dihalobutane with a dichlorophosphine can yield a silicon-functionalized phospholane.
Routes to Aza-Diphospholidines
Aza-diphospholidines are heterocyclic systems where a carbon atom in the phospholane ring is replaced by a nitrogen atom. These P,P,N-heterocycles are of interest for their unique coordination chemistry. One synthetic approach to a 1-aza-2,5-diphospholane involves the reaction of a primary amine with a reagent containing two phosphide (B1233454) units linked by a two-carbon bridge. A more specific route has been developed in the context of carbaborane chemistry, where the reaction of [Li(thf)2]2[closo-1,2-C2B10H10] with MesPCl2 (Mes = 2,4,6-tri-tert-butylphenyl) can lead to the formation of a carbaborane-fused 1-aza-2,5-diphospholane derivative. acs.orgnih.gov
Preparation of Carbaborane-Substituted Diphospholanes
Carbaboranes are exceptionally stable boron-carbon clusters that can be incorporated into ligand architectures to create sterically demanding and electronically unique systems. The synthesis of carbaborane-fused phosphorus heterocycles has garnered significant attention. acs.org
Reactivity Profiles of 1,2 Diphospholane Compounds
P-P Bond Reactivity
The reactivity of the P-P bond is reminiscent of that in other strained diphosphanes, where elongation of the bond length can lead to increased lability. researchgate.net While a typical P-P single bond length is around 2.245 Å, steric and electronic effects within the diphospholane ring and its substituents can cause deviations, influencing the bond's strength and accessibility for chemical attack. researchgate.net The cleavage of the P-P bond can occur homolytically to form two phosphinyl radicals or heterolytically, depending on the reaction conditions and the electronic nature of the substituents. This reactivity allows 1,2-diphospholanes to act as precursors for the diphosphanation of various unsaturated molecules. researchgate.net
Cycloaddition Reaction Pathways (with reference to related phosphacycles)
While 1,2-diphospholanes themselves are saturated rings, their unsaturated analogues, 1,2-diphospholes, demonstrate versatile cycloaddition reactivity that provides insight into the behavior of phosphacycles. researchgate.net Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct, with a net reduction in bond multiplicity. wikipedia.org 1-Alkyl-1,2-diphospholes, for example, can act as either a diene or a dienophile in [4+2] cycloaddition reactions, showcasing their dual reactivity. researchgate.net
The reactivity of these related phosphacycles in cycloadditions can be enhanced by introducing electron-withdrawing groups (EWGs) either at the phosphorus atoms or on other parts of the molecule. nih.govnih.gov For instance, certain 1-alkyl-3,4,5-triphenyl-1,2-diphospholes spontaneously undergo intermolecular [4+2] cycloaddition at room temperature. nih.govnih.gov In contrast, more stable derivatives require heating to initiate the reaction. nih.govnih.gov
These cycloaddition reactions can lead to the formation of complex polycyclic phosphines. researchgate.net The resulting cycloadducts can sometimes undergo retro-Diels-Alder reactions upon further heating, which regenerates the monomeric 1,2-diphosphole that can then be trapped by other dienophiles. nih.govnih.gov This reversible nature highlights the dynamic behavior of the phosphacycle scaffold in response to thermal conditions.
Table 1: Cycloaddition Behavior of Substituted 1,2-Diphospholes
| Compound | Substituents | Reaction Condition | Product Type | Citation |
|---|---|---|---|---|
| 1-alkyl-3,4,5-triphenyl-1,2-diphospholes | R = CH2CN, CH2COOEt | Room Temperature | Spontaneous [4+2] cycloadducts | nih.govnih.gov |
| 1-ethyl-3,4,5-tris(p-fluorophenyl)-1,2-diphosphole | R = Et, p-fluorophenyl | Heating to 60 °C | [4+2] cycloadduct | nih.govnih.gov |
Ligand Reactivity in Catalytic Cycles
Diphospholane derivatives are highly effective ligands in transition metal catalysis, particularly in asymmetric synthesis. researchgate.net Chiral 1,2-diphospholanes, such as 1,2-bis(2,5-diphenylphospholano)ethane (Ph-BPE), are a well-regarded class of bisphosphine ligands that exhibit excellent performance in reactions like asymmetric hydrogenation. researchgate.net
The reactivity of the diphospholane ligand within a catalytic cycle is determined by its electronic and steric properties, which influence the stability and activity of the metal complex. The phosphorus atoms act as soft σ-donors, binding to the metal center. The ligand's bite angle and cone angle, dictated by the five-membered ring structure and its substituents, play a crucial role in determining the regioselectivity and enantioselectivity of the catalytic reaction. nih.govnih.gov
In a typical rhodium-catalyzed cycle, for instance, the diphospholane ligand coordinates to the Rh(I) precursor. nih.gov The nature of the ligand influences key steps of the cycle, such as oxidative addition and reductive elimination. nih.gov For example, in the cycloisomerization of bicyclo[1.1.0]butanes, the choice between a monodentate phosphine (B1218219) and a bidentate diphosphine ligand like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) can completely alter the reaction pathway and the resulting product, demonstrating the profound impact of the ligand scaffold. nih.gov The diphospholane structure provides a robust and tunable platform for creating highly selective and active catalysts.
Table 2: Application of Diphospholane-type Ligands in Catalysis
| Ligand | Metal | Reaction Type | Key Finding | Citation |
|---|---|---|---|---|
| 1,2-Bis(2,5-diphenylphospholano)ethane (Ph-BPE) | Rhodium | Asymmetric Hydrogenation | Exhibits enhanced activity and selectivity over other BPE family ligands. | researchgate.net |
| 1,2-Bis(diphenylphosphino)ethane (dppe) | Rhodium | Cycloisomerization | Directs the reaction to form azepanes with high regio- and diastereoselectivity. | nih.gov |
Stability and Transformation of Diphospholane Scaffolds
The stability of the 1,2-diphospholane scaffold is contingent on the nature of its substituents and the surrounding chemical environment. Saturated diphospholane rings are generally stable, but the introduction of functional groups or conversion to unsaturated analogues can introduce pathways for transformation.
As seen with related 1,2-diphospholes, the stability is highly dependent on the electronic properties of the substituents. nih.gov Compounds with electron-withdrawing groups at the phosphorus atom can be unstable and prone to spontaneous dimerization or cycloaddition even at room temperature. nih.gov For example, 1-alkyl-1,2-diphospholes with cyano or alkoxy groups are stable only at low temperatures (below 5 °C) or for a few hours at room temperature. nih.gov
The transformation of these scaffolds is exemplified by the retro-Diels-Alder reaction observed in the cycloadducts of 1,2-diphospholes. nih.govnih.gov Upon heating to temperatures around 120 °C, these dimeric structures can break apart to regenerate the monomeric diphosphole. nih.govnih.gov This process demonstrates that the diphospholane-related framework can be reversibly formed and cleaved under thermal stress, allowing for its transformation into other complex phosphorus heterocycles. nih.govnih.gov This reactivity underscores the potential of the diphospholane scaffold as a building block in the synthesis of more elaborate molecular architectures.
Coordination Chemistry of 1,2 Diphospholane Ligands
Complexation with Transition Metals
1,2-Diphospholane and its derivatives form stable complexes with a range of transition metals. The coordination behavior is influenced by factors such as the metal's identity, its oxidation state, and the steric and electronic characteristics of the specific diphospholane ligand.
Rhodium complexes featuring phospholane-based ligands have been synthesized and characterized. For instance, the dinuclear rhodium(I) complex [RhCl(L)2]2, where L is 1-isopropyl-(2S,5S)-2,5-dimethylphospholane, has been reported. nih.gov The synthesis of rhodium(III) dinitrogen complexes supported by trans-spanning calix mdpi.comarene-based diphosphine ligands highlights the ability of these systems to stabilize rhodium in a higher oxidation state. nih.gov While not a this compound, this demonstrates the affinity of rhodium for phosphine-containing macrocycles. The Rh-P bond lengths in one such rhodium(III) dinitrogen complex are 2.3732(6) Å and 2.3630(6) Å. nih.gov Furthermore, cobalt and rhodium have been employed to catalyze the synthesis of 1,2-dihydrophosphete (B14263213) oxides through C-H activation, showcasing the catalytic relevance of rhodium-phosphine systems. nih.gov
A notable rhodium(I) complex, [κ²(P,N)‐{P(OQuin)3}RhCl(PPh3)], incorporates a tris(8-quinolinyl)phosphite ligand that acts as a bidentate P,N chelate. This illustrates the versatility of phosphorus-based ligands in coordinating with rhodium. researchgate.net
Table 1: Selected Rhodium Complex Data
| Complex | Rhodium Oxidation State | Notable Feature | Reference |
| [RhCl(L)2]2 (L = 1-isopropyl-(2S,5S)-2,5-dimethylphospholane) | I | Dinuclear structure | researchgate.net |
| [Rh(2,2′-biphenyl)(CxP2)(N2)]+ (CxP2 = calix mdpi.comarene-based diphosphine) | III | Dinitrogen complex | nih.gov |
| [κ²(P,N)‐{P(OQuin)3}RhCl(PPh3)] | I | Bidentate P,N chelate | researchgate.net |
Palladium complexes incorporating diphospholane ligands have been investigated for their catalytic properties. Chiral diphospholane ligands such as Duphos have been utilized in palladium-catalyzed asymmetric allylic alkylation reactions, achieving good conversions and high enantioselectivities. nih.gov Cationic palladium complexes of the type [Pd(η³-C4H7)(PP′)]PF6 have been synthesized and characterized, with some crystal structures being determined. nih.gov
Palladacycles, which are cyclometallated palladium complexes, represent another important class of compounds. Treatment of bis(iminophosphorane)phosphane ligands with Li2PdCl4 has yielded novel diphosphane-derived complexes bearing two metallacycle rings. researchgate.net The coordination chemistry of palladium(II) with 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), a related diphosphine ligand, has also been explored, leading to complexes with distorted square planar geometry around the palladium center. researchgate.net These dppe-capped palladium thiolate complexes have shown catalytic activity in Heck coupling reactions. researchgate.net
Table 2: Selected Palladium Complex Data
| Ligand | Palladium Complex Type | Application | Reference |
| Duphos | [Pd(η³-C4H7)(Duphos)]PF6 | Asymmetric allylic alkylation | nih.gov |
| Bis(iminophosphorane)phosphane | Diphosphane-derived palladacycle | N/A | researchgate.net |
| 1,2-Bis(diphenylphosphino)ethane (dppe) | Diphosphine-capped thiolate complex | Heck coupling catalysis | researchgate.net |
The coordination of this compound and related phosphine (B1218219) ligands with coinage metals (copper, silver, and gold) has been explored, revealing a variety of structural motifs. These metals, typically in their +1 oxidation state, form complexes where the coordination number and geometry are influenced by the ligand's steric and electronic properties, as well as the reaction conditions.
Copper(I) Complexes: Copper(I) complexes with phosphine ligands are known to exhibit diverse coordination geometries. While specific examples with this compound were not detailed in the provided search results, the general reactivity of Cu(I) with phosphines suggests the formation of complexes with coordination numbers ranging from two to four.
Silver(I) Complexes: Silver(I) readily forms complexes with phosphine ligands. The coordination can lead to various architectures, including linear, trigonal planar, and tetrahedral geometries. The specific structure is often influenced by the stoichiometry and the nature of the counter-ion.
Gold(I) Complexes: Gold(I) has a strong propensity to form linear, two-coordinate complexes with phosphine ligands. However, higher coordination numbers can be achieved. For example, the reaction of [AuCl(SMe2)] with appropriate phosphine ligands can yield gold complexes. nih.gov
Table 3: General Coordination Trends of Coinage Metals with Phosphine Ligands
| Metal | Common Oxidation State | Predominant Coordination Geometry | Notes |
| Copper (Cu) | +1 | Linear, Trigonal Planar, Tetrahedral | Geometry is highly flexible. |
| Silver (Ag) | +1 | Linear, Trigonal Planar, Tetrahedral | A variety of structures can be formed. |
| Gold (Au) | +1 | Linear | Strong preference for two-coordination. |
The coordination chemistry of this compound extends beyond the groups 9 and 10 metals to other transition metal systems.
Iron Complexes: Iron complexes with diphosphine ligands have been synthesized and characterized. For example, half-sandwich iron(II) cyclopentadienyl (B1206354) complexes containing phosphine ligands have been studied. uobaghdad.edu.iq In these complexes, the Fe-P bond distances are among the longest of the coordination bonds, ranging from 2.144(4) Å to 2.221(2) Å. uobaghdad.edu.iq
Tungsten Complexes: Tungsten complexes with phosphine and diphosphine ligands have been reported. The reaction of [WOF4(MeCN)] with diphosphines can produce seven-coordinate pentagonal bipyramidal molecules. ub.edu This demonstrates the ability of tungsten to accommodate a higher coordination number with these ligands.
Platinum Complexes: Platinum(II) complexes with diphosphine ligands are well-established. These complexes often exhibit a square planar geometry. nih.gov Dinuclear platinum(II) complexes with bridging ligands have also been synthesized and evaluated for their biological activities.
Binding Modes and Coordination Geometries
This compound ligands can adopt various binding modes when coordinating to a metal center. The flexibility of the five-membered ring and the nature of the substituents on the phosphorus atoms allow for a range of coordination geometries.
A particularly interesting coordination mode is the η¹/η¹-bis(diphosphene) coordination. In this arrangement, a bidentate ligand containing two diphosphene (B14672896) units coordinates to a metal center through one phosphorus atom of each diphosphene moiety. This has been observed in the reaction of an ethylene-tethered bis(binaphthyldiphosphene) ligand with a palladium(II) species, resulting in an η¹/η¹-bis(diphosphene) complex. nih.gov This binding mode is significant as it preserves the P=P double bond character of the diphosphene units, which can be available for further reactivity or influence the electronic properties of the complex.
η¹-Diphosphene/η²-Phosphanylphosphide Coordination
While the direct observation of η¹-diphosphene or η²-phosphanylphosphide coordination involving a this compound ring is not extensively documented in the literature, these coordination modes represent intriguing possibilities based on the known reactivity of P-P single bonds in other contexts.
An η¹-diphosphene coordination mode would involve the oxidative addition of a metal center into the P-P bond of the this compound ring, followed by the elimination of substituents to form a metal-stabilized P=P double bond. This would be a significant transformation of the original ligand.
More plausible is the η²-phosphanylphosphide coordination. This would involve the cleavage of the P-P bond by a metal center, leading to a bidentate ligand where one phosphorus atom acts as a phosphide (B1233454) (formally anionic) and the other as a phosphine (neutral). This type of coordination would create a five-membered metallacycle. The feasibility of this transformation would depend on the metal center's ability to induce P-P bond cleavage, a process that is well-precedented in diphosphine chemistry, particularly with electron-rich and coordinatively unsaturated metal complexes.
Side-on (η²) Coordination of Diphosphorus Units (in related systems)
The side-on, or η², coordination of a P-P σ-bond to a metal center is a less common but significant bonding motif. In this arrangement, the electron density of the P-P bond interacts with a vacant orbital on the metal center, while d-orbitals on the metal can back-donate into the σ* antibonding orbital of the P-P bond. This interaction weakens the P-P bond and can be a precursor to its full oxidative cleavage.
While specific examples involving the this compound ring itself are scarce, studies on related acyclic and cyclic diphosphine ligands have demonstrated this coordination mode. For instance, complexes where a diphosphine ligand bridges two metal centers can exhibit η²-coordination of the P-P bond to one of the metals. The rigid framework of the this compound ring could potentially favor such an interaction by holding the phosphorus atoms in a fixed cis-conformation, which is geometrically amenable to side-on coordination.
Formation of Metal-Diphospholane Coordination Polymers
Coordination polymers are extended structures formed by the self-assembly of metal ions and bridging ligands. numberanalytics.com this compound derivatives, particularly those with functional groups on the carbon backbone or phosphorus atoms that allow for further connectivity, can act as building blocks for such materials. The ability of the two phosphorus atoms to coordinate to different metal centers is key to the formation of a polymeric network.
The structure of the resulting coordination polymer is influenced by several factors, including the coordination geometry of the metal ion, the stoichiometry of the reactants, and the conformational flexibility of the diphospholane ligand. nih.gov For example, the reaction of flexible bis-phospholane ligands with silver(I) salts has been shown to yield a variety of structures, from discrete metallamacrocycles to infinite one-dimensional coordination polymers, depending on the length of the alkyl spacer between the phospholane (B1222863) rings. nih.gov
A general representation of the formation of a one-dimensional coordination polymer from a this compound ligand and a metal precursor is shown below:
n (this compound) + n [M(L)x] → [-M(L)x-1-(μ-1,2-diphospholane)-]n + n L
| Ligand Type | Metal Ion | Resulting Structure | Reference |
|---|---|---|---|
| Flexible bis-phospholane | Ag(I) | Metallamacrocycles, 1D Coordination Polymers, Metallacryptands | nih.gov |
| 1,2-bis(diphenylphosphino)ethane dioxide | Zn(II) | 1D Coordination Polymer | bit.edu.cn |
Electronic Structure and Bonding in Metal-Diphospholane Complexes
The bonding in metal-diphospholane complexes can be described by the Dewar-Chatt-Duncanson model, which is also used for other phosphine complexes. The primary interaction is the σ-donation of the phosphorus lone pair electrons into a vacant d-orbital of the metal center. researchgate.netwikipedia.org This is complemented by π-backbonding from filled metal d-orbitals into the empty σ* antibonding orbitals of the P-C or P-P bonds of the ligand. rsc.orgrsc.org
The extent of σ-donation and π-backbonding is influenced by the substituents on the phosphorus atoms and the carbon backbone of the diphospholane ring. Electron-donating substituents will increase the energy of the phosphorus lone pairs, making the ligand a stronger σ-donor. Conversely, electron-withdrawing groups will lower the energy of the lone pairs but enhance the π-acceptor character of the ligand by making the σ* orbitals more accessible.
Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure of these complexes. rsc.org They can provide insights into the nature of the metal-ligand bond, including the relative contributions of σ-donation and π-backbonding. For example, analysis of the molecular orbitals can reveal the extent of mixing between metal and ligand orbitals. Furthermore, theoretical calculations can predict geometric parameters, such as M-P bond lengths, which are influenced by the electronic interactions. researchgate.netrsc.org Generally, stronger π-backbonding is expected to result in shorter M-P bonds.
| Bonding Interaction | Description | Effect on Complex |
|---|---|---|
| σ-donation | Donation of phosphorus lone pair electrons to a vacant metal d-orbital. | Forms the primary metal-ligand bond. |
| π-backbonding | Donation of electrons from filled metal d-orbitals to empty ligand σ* orbitals (P-C, P-P). | Strengthens the metal-ligand bond and can influence ligand reactivity. |
Applications of 1,2 Diphospholane in Catalysis
Asymmetric Catalysis
Chiral ligands based on the 1,2-diphospholane framework are renowned for their broad applicability and high efficiency in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds.
Rhodium complexes of chiral bis(phospholane) ligands are among the most powerful catalysts for the asymmetric hydrogenation of various prochiral olefins. rsc.orgwiley-vch.deresearchgate.net These catalytic systems are particularly effective for the synthesis of chiral amino acids and other valuable pharmaceutical intermediates. rsc.org The high efficiency of these catalysts stems from the rigid C2-symmetric structure of the ligands, which creates a well-defined chiral pocket around the rhodium center.
One of the prominent examples is the use of 1,2-bis(2,5-diphenylphospholano)ethane (Ph-BPE). This ligand has shown enhanced activity and selectivity in rhodium-catalyzed asymmetric hydrogenation compared to other members of the BPE ligand family. researchgate.net For instance, in the hydrogenation of methyl (Z)-α-acetamidocinnamate, the Rh-Ph-BPE catalyst can achieve high enantioselectivity. The success of these ligands has made them indispensable tools in both academic research and industrial-scale synthesis. researchgate.net
The following table summarizes the performance of a Rhodium catalyst with a 1,2-bis(2,5-diphenyl-phospholano)ethane (Ph-BPE) ligand in the asymmetric hydrogenation of an α,β-unsaturated ester, demonstrating the high enantiomeric excess achievable.
| Substrate | Catalyst | Enantiomeric Excess (ee) | Reference |
| β-substituted α,β-unsaturated ester | Rhodium with Ph-BPE ligand | >90% | researchgate.net |
Palladium complexes incorporating chiral diphosphine ligands with a phospholane (B1222863) motif have been successfully employed in asymmetric allylic alkylation (AAA). nih.govmdpi.comnih.govthieme-connect.de These ligands, which feature a rigid backbone and a large bite angle, facilitate high enantioselectivities and reaction rates. nih.gov The reaction is a versatile method for forming carbon-carbon bonds and creating stereogenic centers. mdpi.com
The performance of the catalytic system is highly dependent on factors such as the structure of the ligand, the nature of the substrate and nucleophile, and the reaction conditions. The rigidity of the diphospholane backbone is a key factor in achieving high levels of asymmetric induction. nih.gov For example, palladium complexes of chiral diphosphanes with a rigid backbone have been shown to effectively catalyze the alkylation of allyl compounds with high enantioselectivity, especially with substrates that are less sterically demanding. nih.gov
Below is a data table showcasing the effectiveness of a Palladium catalyst with a chiral diphosphane (B1201432) ligand in the asymmetric allylic alkylation of rac-1,3-diphenyl-2-propenyl acetate.
| Ligand | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Chiral Diphosphane 1 (R=Me, X=S) | >95 | 96 | nih.gov |
| Chiral Diphosphane 2 (R=H, X=C(CH3)2) | >95 | 92 | nih.gov |
Recently, the use of earth-abundant metals in catalysis has gained significant attention, and cobalt has emerged as a promising alternative to precious metals like rhodium and iridium. digitellinc.com Chiral bis(phosphine) ligands, including those derived from the this compound structure, have been shown to be effective in cobalt-catalyzed asymmetric hydrogenation of enamides and other prochiral alkenes. uit.noresearchgate.net
Mechanistic studies on these cobalt systems suggest that the reaction can proceed through various pathways, including Co(0)/Co(II) redox cycles. uit.nonih.gov The choice of ligand is critical for achieving high enantioselectivity. For instance, (R,R)-Ph-BPE has been used in the cobalt-catalyzed asymmetric hydrogenation of enamides, yielding products with high enantiomeric excess. researchgate.net The performance of these cobalt catalysts can be influenced by the solvent, with protic solvents sometimes leading to higher yields and enantiopurities. researchgate.net
The table below presents results from the cobalt-catalyzed asymmetric hydrogenation of enamides using a (R,R)-Ph-BPE ligand, highlighting the high enantioselectivities obtained.
| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |
| Dehydro-levetiracetam (DHL) | (R,R)-Ph-BPE / Co(COD) | 97.5% (S) | researchgate.net |
| Methyl 2-acetamidoacrylate (MAA) | (R,R)-Ph-BPE / CoCl2 / Zn | 98.1% (S) | researchgate.net |
The utility of this compound-based ligands extends beyond hydrogenation and allylic alkylation. Their unique structural and electronic properties make them suitable for a range of other asymmetric transformations. The modular synthesis of these ligands allows for fine-tuning of their steric and electronic properties to suit the demands of different catalytic reactions. researchgate.net While specific examples for the parent this compound are scarce, the broader class of chiral phospholane ligands continues to be explored in new catalytic applications.
Homogeneous Catalysis Paradigms
This compound derivatives are quintessential ligands within the field of homogeneous catalysis. researchgate.net Their success is largely due to the tunability of their steric and electronic properties, which allows for precise control over the reactivity and selectivity of the metal catalyst. gessnergroup.comtcichemicals.com The phosphine (B1218219) donors in these ligands coordinate to a metal center, creating a catalytically active species that operates in the same phase as the reactants. researchgate.net
The mechanism of catalysis is often intricate, involving steps such as oxidative addition, migratory insertion, and reductive elimination. nih.gov The structure of the diphospholane ligand, particularly the bite angle and the nature of the substituents on the phospholane ring and the backbone, plays a crucial role in influencing the rates and selectivities of these elementary steps. bris.ac.uk For example, in rhodium-catalyzed hydroformylation, the choice of a phospholane-phosphite ligand can significantly impact the regioselectivity of the reaction. st-andrews.ac.uk
Ligand Performance and Selectivity Enhancements
The exceptional performance of this compound-based ligands is a direct result of their unique structural features. The five-membered phospholane ring imparts a conformational rigidity that is transmitted to the metal chelate ring. This rigidity, combined with the chirality of the substituents on the phospholane ring, leads to a well-defined and sterically constrained chiral environment around the metal center. This is a key factor in achieving high enantioselectivity in asymmetric reactions. researchgate.netmdpi.com
Furthermore, the electronic properties of these ligands can be modulated by altering the substituents on the phosphorus atoms. Alkyl-substituted phospholanes, for example, are more electron-donating than their aryl-substituted counterparts, which can influence the catalytic activity of the metal center. researchgate.net The modularity in the synthesis of these ligands allows for the creation of extensive libraries, which can be screened to identify the optimal ligand for a specific catalytic transformation, thereby enhancing both activity and selectivity. researchgate.net The combination of a rigid backbone and tunable electronic properties makes ligands derived from the this compound scaffold a powerful tool for enhancing selectivity in a wide array of catalytic processes. researchgate.netmdpi.com
Catalyst Recycling and Sustainability in Diphospholane-Mediated Processes
The sustainability of chemical processes is a paramount concern in modern chemistry, with a significant focus on the lifecycle of catalysts. While specific studies on the recycling and sustainability of this compound catalysts are not extensively detailed in current literature, the principles of catalyst recycling are broadly applicable and crucial for the future industrial implementation of these systems. The primary goals of catalyst recycling are to reduce costs, minimize waste, and lessen the environmental impact of chemical production. matec-conferences.org
The development of recyclable catalytic systems is a key area of research. matec-conferences.org For homogeneous catalysts, which are often the case for diphospholane complexes, recovery can be challenging as the catalyst is in the same phase as the reactants and products. However, various strategies have been developed to overcome this, such as immobilizing the catalyst on a solid support. This allows for easier separation of the catalyst from the reaction mixture through filtration. matec-conferences.org
Another approach to enhance sustainability is the development of catalysts that are highly stable and exhibit high turnover numbers, reducing the frequency of catalyst replacement and the amount of waste generated. For diphospholane-mediated processes, this would involve designing ligands and metal complexes that can withstand the reaction conditions over extended periods.
The principles of green chemistry advocate for the use of catalysts that are not only efficient but also composed of abundant and non-toxic elements. matec-conferences.org Research into diphospholane catalysts could align with these principles by focusing on earth-abundant metals and designing ligands that are biodegradable or can be recycled efficiently.
Below is a table summarizing general strategies for catalyst recycling that could be applicable to diphospholane-mediated processes.
| Strategy | Description | Potential Application to Diphospholane Catalysts |
| Immobilization | The catalyst is attached to a solid support (e.g., silica (B1680970), polymers). | This compound ligands could be functionalized to allow for covalent attachment to a solid support, facilitating easy separation and reuse. |
| Membrane Filtration | The reaction mixture is passed through a membrane that retains the larger catalyst molecules. | Diphospholane complexes, particularly if they are of a sufficient molecular weight, could be separated from smaller product molecules using nanofiltration techniques. |
| Biphasic Catalysis | The catalyst is dissolved in a solvent that is immiscible with the product phase, allowing for easy separation. | A diphospholane catalyst could be designed to be soluble in an ionic liquid or a fluorous phase, while the reactants and products are soluble in an organic or aqueous phase. |
| Precipitation/Crystallization | The catalyst is precipitated or crystallized out of the reaction mixture by changing the temperature or solvent. | By carefully selecting the solvent system and reaction conditions, it may be possible to induce the precipitation of the diphospholane catalyst upon completion of the reaction. |
Pnictogen Bonding Catalysis (in related phosphorus systems)
Pnictogen bonding is a noncovalent interaction involving elements of Group 15 (the pnictogens), such as phosphorus, acting as an electrophilic species. nih.gov This is analogous to the more well-known halogen and chalcogen bonding. In pnictogen bonding, the pnictogen atom has a region of positive electrostatic potential, known as a σ-hole, which can interact with a nucleophile (a Lewis base). nih.gov
In the context of catalysis, pnictogen bonding is an emerging area with the potential to offer new modes of substrate activation and reaction control. nih.gov While the application of this compound itself in pnictogen bonding catalysis is not yet widely reported, the principles derived from related phosphorus systems are highly relevant.
The catalytic activity of pnictogen-based catalysts has been explored in various organic transformations. nih.gov For instance, compounds containing phosphorus, arsenic, and antimony have been shown to act as catalysts, with their activity being compared to analogous halogen and chalcogen bonding systems. nih.gov The strength of the pnictogen bond can be tuned by modifying the substituents on the pnictogen atom, which in turn influences the catalytic activity.
A key aspect of pnictogen bonding catalysis is the stabilization of transition states or reaction intermediates through these noncovalent interactions. This can lead to enhanced reaction rates and selectivities. The development of functional catalysts based on pnictogen bonding has seen a rapid increase in recent years. nih.gov
The table below provides examples of pnictogen bonding interactions relevant to catalysis.
| Pnictogen Donor | Pnictogen Acceptor (Nucleophile) | Type of Interaction | Relevance in Catalysis |
| Organophosphorus Compound (e.g., Phosphonium salt) | Anion (e.g., Halide, Carboxylate) | Ion-Pairing and Anion Recognition | Anion-binding catalysis for reactions involving anionic transition states. |
| Trivalent Phosphorus Compound | Lone Pair Donor (e.g., Amine, Ether) | Neutral σ-hole Interaction | Activation of substrates through coordination to the phosphorus center. |
| Pentavalent Phosphorus Compound | π-System (e.g., Alkene, Arene) | Cation-π or σ-hole-π Interaction | Directing group in stereoselective synthesis. |
The study of pnictogen bonding in catalysis is a promising field, and it is conceivable that specifically designed this compound derivatives could be employed as pnictogen-bonding catalysts in the future. nih.gov
Stereochemical Aspects of 1,2 Diphospholane Systems
Chirality and Stereoisomerism in Diphospholanes
Chirality in 1,2-diphospholane derivatives can arise from multiple sources within the five-membered ring. A molecule is chiral if it is non-superimposable on its mirror image. libretexts.orgmsu.edu The primary sources of chirality in these systems are stereogenic carbon atoms on the phospholane (B1222863) backbone and, significantly, the phosphorus atoms themselves.
A stereocenter is an atom at which the interchange of any two attached groups results in a new stereoisomer. schoolwires.net In a typical 2,5-disubstituted-1,2-diphospholane, the carbon atoms at positions 2 and 5 are stereocenters. Furthermore, if the two phosphorus atoms bear different substituents (aside from the ring atoms), they also become stereogenic centers, a concept known as P-stereogenicity.
The presence of multiple stereocenters leads to the possibility of various stereoisomers. For a molecule with 'n' chiral centers, a maximum of 2^n stereoisomers can exist. stanford.eduiosrjournals.org These stereoisomers can be classified as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images of each other). libretexts.orgstanford.edu
For instance, in a 2,5-disubstituted diphospholane, there are four potential stereocenters (C2, C5, P1, and P2). However, many of the most effective diphospholane ligands, such as the BPE and DuPhos families, possess C2 symmetry. This element of symmetry simplifies the stereochemical landscape. nih.gov In these C2-symmetric ligands, the substituents at the C2 and C5 positions are identical and have the same stereochemical configuration (e.g., both R or both S). This arrangement reduces the number of possible stereoisomers and is often crucial for achieving high levels of enantioselectivity in catalysis. scispace.com If a plane of symmetry exists within the molecule, it may be an achiral meso compound, despite having stereocenters. msu.edu
| C2 Configuration | C5 Configuration | Relationship | Chirality |
|---|---|---|---|
| R | R | Enantiomer of (S,S) | Chiral |
| S | S | Enantiomer of (R,R) | Chiral |
| R | S | Diastereomer of (R,R) and (S,S) | Meso (Achiral) |
P-Stereogenicity and Configurational Stability
A trivalent phosphorus atom with three different substituents is a chiral center, referred to as a P-stereogenic or P-chiral center. In the context of a this compound ring, each phosphorus atom is bonded to the other phosphorus, a ring carbon, and an exocyclic group. If the exocyclic group is different from the other two phosphorus substituents, the phosphorus atom becomes stereogenic.
A critical aspect of P-stereogenicity is the configurational stability of the phosphorus center. Trivalent phosphines can undergo pyramidal inversion, a process where the substituents momentarily become planar, leading to an inversion of the stereocenter. If this inversion is rapid, any chirality at the phosphorus atom is lost, resulting in racemization. The energy barrier for this inversion is a key parameter; a higher barrier corresponds to greater configurational stability. For typical acyclic trialkylphosphines, this barrier is around 30-35 kcal/mol, which is high enough to allow for the isolation of enantiomers at room temperature.
Incorporating the phosphorus atom into a small ring, such as the five-membered phospholane ring, significantly increases the inversion barrier. The geometric constraints of the ring raise the energy of the planar transition state required for inversion. This enhanced configurational stability makes 1,2-diphospholanes particularly well-suited for applications where chirality at the phosphorus center is desired.
To further ensure configurational stability during synthesis and handling, P-stereogenic phosphines are often converted to more stable derivatives. Common strategies include:
Oxidation: Conversion to a pentavalent phosphine (B1218219) oxide (P=O) creates a tetracoordinate phosphorus center that is configurationally rigid. The phosphine can often be regenerated later by reduction. researchgate.netnsf.gov
Borane Complexation: Coordination with borane (BH3) forms a phosphine-borane adduct. These complexes are air-stable and prevent pyramidal inversion. The borane group can be removed when the trivalent phosphine is needed. acs.orgscripps.edu
The development of synthetic methods to create P-chiral compounds with high enantiomeric purity is an active area of research, involving techniques like the use of chiral auxiliaries, kinetic resolution, and asymmetric synthesis. nsf.govtandfonline.comresearchgate.net
Diastereoselective Control in Synthesis and Catalysis
The synthesis of this compound ligands, which often contain multiple stereocenters, requires precise control over the relative arrangement of these centers. Diastereoselective synthesis aims to produce one diastereomer preferentially over others. High diastereoselectivity is crucial because different diastereomers of a ligand can exhibit vastly different catalytic activities and selectivities.
Control of diastereoselectivity can be achieved through several strategies during the synthesis of the diphospholane framework:
Substrate Control: Using a chiral starting material with pre-existing stereocenters can direct the formation of new stereocenters in a predictable manner. For example, the synthesis of many DuPhos and BPE ligands starts from a chiral diol, and the stereochemistry of the diol dictates the final stereochemistry of the 2,5-disubstituted phospholane ring.
Auxiliary Control: A temporary chiral auxiliary can be attached to the molecule to guide the stereochemical outcome of a reaction. Once the desired stereochemistry is set, the auxiliary is removed.
Reagent Control: Employing chiral reagents or catalysts can favor the formation of one diastereomer over another.
Once synthesized, chiral this compound ligands are used to control the stereochemistry of catalytic reactions. In the synthesis of a product with multiple new stereocenters, a chiral catalyst can control not only the absolute stereochemistry (enantioselectivity) but also the relative stereochemistry (diastereoselectivity). The chiral environment created by the diphospholane ligand around the metal center forces the substrate to approach and react in a specific orientation, leading to the preferential formation of one product diastereomer.
| Reaction Type | Catalyst System | Substrate | Product | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | [Rh(Et-DuPhos)]+ | β-Ketoester | syn-β-Hydroxyester | >99:1 |
| Asymmetric Aldol Reaction | Cu(II)-Ph-BPE Complex | Silyl Enol Ether + Aldehyde | syn-Aldol Adduct | up to 98:2 |
| Asymmetric Michael Addition | [Rh(Me-BPE)]+ | Nitroalkene + Malonate | syn-Adduct | up to 95:5 |
Enantioselective Induction Mechanisms
The primary function of chiral this compound ligands is to induce enantioselectivity in metal-catalyzed reactions. mdpi.com This process, known as enantioselective induction, involves the transfer of chirality from the ligand to the product. The mechanism relies on the formation of a well-defined, chiral catalytic complex.
The general mechanism proceeds as follows:
Complex Formation: The diphospholane ligand coordinates to a metal precursor, forming a chiral metal complex. The two phosphorus atoms act as a bidentate ligand, chelating to the metal center.
Chiral Environment: The substituents on the phospholane ring (both on the carbon backbone and on the phosphorus atoms) create a rigid and well-defined three-dimensional chiral pocket around the metal's active site. C2-symmetric ligands are particularly effective because they reduce the number of possible competing transition states, often leading to higher enantioselectivity. nih.govresearchgate.net
Substrate Coordination: The reactant molecule (substrate) coordinates to the chiral metal complex. Due to steric and electronic interactions with the chiral ligand, the substrate is forced to bind in a specific, lower-energy orientation.
Stereoselective Transformation: The chemical transformation (e.g., hydrogen addition, C-C bond formation) occurs on the coordinated substrate. Because the substrate is held in a specific chiral arrangement, the reaction preferentially forms one enantiomer of the product.
Product Release: The product dissociates from the metal complex, regenerating the active catalyst for the next cycle.
The high efficacy of ligands like DuPhos and BPE in rhodium-catalyzed asymmetric hydrogenation has been extensively studied. nih.govnih.gov The rigidity of the five-membered ring and the orientation of the substituents create a highly effective chiral environment that blocks certain pathways for hydrogen delivery to the coordinated substrate, allowing attack from only one face and resulting in exceptionally high enantiomeric excess (e.e.).
| Ligand | Substrate | Product | Enantiomeric Excess (e.e.) |
|---|---|---|---|
| (R,R)-Me-DuPhos | Methyl (Z)-α-acetamidocinnamate | (R)-N-Acetylphenylalanine methyl ester | >99% |
| (S,S)-Et-DuPhos | Dimethyl itaconate | (S)-Dimethyl methylsuccinate | 98% |
| (R,R)-Me-BPE | Enamide | Chiral Amine | >99% |
Conformational Analysis of the Diphospholane Ring
Envelope Conformation: Four of the ring atoms are coplanar, while the fifth atom is out of the plane, resembling an open envelope.
Twist Conformation: No four atoms are coplanar. The ring is twisted such that two adjacent atoms are displaced in opposite directions from the plane formed by the other three atoms.
The energy difference between these conformations is generally small, and the ring can be flexible, often interconverting between various puckered forms. However, the presence of substituents on the ring significantly influences the conformational equilibrium. Bulky substituents will preferentially occupy positions that minimize steric interactions with other parts of the molecule. In substituted 1,2-diphospholanes, this often means adopting a conformation where large groups are in pseudo-equatorial positions.
The conformation of the diphospholane ring directly impacts its effectiveness as a ligand. It determines the P-M-P bite angle in the metal complex and the spatial orientation of the substituents that form the chiral pocket. A rigid conformation is often desirable in a chiral ligand, as it leads to a more well-defined transition state and typically higher enantioselectivity. Computational studies and X-ray crystallographic analysis are key tools used to determine the preferred conformations of diphospholane ligands and their metal complexes, providing insight into the origins of their catalytic performance. nih.govnih.gov
Advanced Characterization Techniques for 1,2 Diphospholane and Its Derivatives
X-ray Diffraction Studies
For 1,2-diphospholane derivatives, X-ray crystallography can reveal:
Ring Conformation: The five-membered diphospholane ring is not planar and can adopt various conformations, such as envelope or twist forms. X-ray diffraction can precisely determine this conformation.
Bond Parameters: Accurate measurements of P-P, P-C, and C-C bond lengths, as well as all bond angles within the molecule, are obtained. These parameters can be compared with theoretical calculations and data from related structures.
Stereochemistry: The relative and absolute stereochemistry of chiral centers can be determined.
Coordination to Metals: In metal complexes, X-ray diffraction elucidates the coordination geometry around the metal center, the Fe-P bond lengths, and the orientation of the diphospholane ligand. mdpi.com
Single Crystal X-ray Diffraction (SCXRD)
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of crystalline materials. mdpi.com For derivatives of this compound, particularly chiral metal complexes, SCXRD is indispensable for determining molecular geometry, bond lengths, bond angles, and absolute stereochemistry.
Detailed Research Findings: The analysis of a suitable single crystal of a this compound derivative, such as a transition metal complex, can reveal critical structural features. The coordination geometry around the metal center is a key parameter; for instance, in complexes with two bidentate diphosphine ligands and two chloride ligands, a distorted octahedral geometry is often observed. nih.gov The P-M-P "bite angle" is a crucial parameter determined by SCXRD, as it is known to influence the selectivity and activity of catalysts. rsc.org For many bidentate diphosphine ligands, the P-M-P angles are found to concentrate in surprisingly small ranges, even in complexes with different metals and oxidation states. rsc.org
In a representative structure of a metal complex with a 1,2-bis(phosphino)ethane-type ligand, the metal ion might lie on a crystallographic twofold rotation axis. nih.gov The analysis confirms the connectivity of the atoms and the conformation of the five-membered ring formed by the chelation of the diphospholane ligand to the metal center. Furthermore, SCXRD allows for the detailed study of supramolecular interactions, such as hydrogen bonds and π-π stacking, which dictate the packing of molecules in the crystal lattice. mdpi.com
The data obtained from SCXRD is typically presented in a crystallographic information file (CIF), which includes the unit cell parameters, space group, atomic coordinates, and displacement parameters.
Interactive Data Table: Representative Crystallographic Data for a Diphosphine Metal Complex Data is representative of a typical analysis and modeled after findings for related diphosphine complexes.
| Parameter | Value |
|---|---|
| Empirical Formula | C42H28Cl2FeO4P2 |
| Formula Weight | 817.3 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 21.543(3) |
| b (Å) | 12.112(1) |
| c (Å) | 16.321(2) |
| β (°) | 109.54(1) |
| Volume (ų) | 4012.1(8) |
| Z | 4 |
| P-M-P Bite Angle (°) | 108.49(7) |
Powder X-ray Diffraction (PXRD)
While SCXRD provides the structure of a single crystal, Powder X-ray Diffraction (PXRD) is essential for analyzing the bulk properties of a microcrystalline sample. rsc.org It is a rapid and powerful tool for phase identification, purity assessment, and confirming that the structure determined by SCXRD is representative of the bulk material.
Detailed Research Findings: In the characterization of this compound derivatives, PXRD is primarily used to confirm the phase purity of a synthesized powder. The experimental PXRD pattern of a bulk sample is compared with a pattern simulated from the single-crystal X-ray diffraction data. A good match between the peak positions (in terms of 2θ) and relative intensities of the experimental and simulated patterns confirms the homogeneity of the bulk sample and the absence of crystalline impurities. ijcce.ac.ir Any significant peaks in the experimental pattern that are not present in the simulated one would indicate the presence of an impurity or a different crystalline phase. Broadening of the diffraction lines can indicate the nanocrystalline nature of the material. researchgate.net
Interactive Data Table: Comparison of Simulated vs. Experimental PXRD Data This table illustrates a typical comparison to verify phase purity.
| Simulated 2θ (°) | Experimental 2θ (°) | Phase Match |
|---|---|---|
| 10.5 | 10.6 | Yes |
| 12.8 | 12.8 | Yes |
| 15.1 | 15.2 | Yes |
| 21.2 | 21.3 | Yes |
| 25.8 | 25.9 | Yes |
Electron Microscopy (TEM, SEM) and Related Techniques (EDS)
Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are used to visualize the morphology and size of materials at the micro- and nanoscale. These methods are particularly valuable when this compound derivatives are used in heterogeneous catalysis, where the ligand-metal complex might be supported on a nanomaterial, or when the complexes themselves form nanoparticles.
Detailed Research Findings: SEM provides detailed information about the surface topography, shape, and size distribution of particles. For a catalyst system involving a this compound complex supported on a material like silica (B1680970) or titania, SEM images would reveal the morphology of the support particles and how the catalyst is distributed on the surface.
TEM offers higher resolution, allowing for the visualization of individual nanoparticles, the measurement of their size and shape, and even the imaging of crystal lattice fringes. If a this compound-metal complex were used to synthesize metallic nanoparticles, TEM would be the primary technique to characterize their size distribution and degree of aggregation. researchgate.net
Energy-Dispersive X-ray Spectroscopy (EDS or EDX), often coupled with SEM or TEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. It provides qualitative and quantitative information on the elements present in the sample. For a supported catalyst, EDS could confirm the presence of phosphorus (from the ligand), the coordinated metal, and the elements of the support material, and could be used to map their distribution across the sample.
Interactive Data Table: Hypothetical Morphological and Elemental Data This table presents typical data that would be obtained for a supported this compound-metal catalyst.
| Technique | Parameter | Result |
|---|---|---|
| SEM | Particle Morphology | Spherical aggregates |
| TEM | Average Nanoparticle Size | 50 ± 10 nm |
| EDS | Elemental Composition (wt%) | C: 65%, O: 15%, P: 8%, Rh: 12% |
Other Characterization Methods (e.g., TGA, elemental analysis)
Thermogravimetric Analysis (TGA) and elemental analysis are fundamental techniques that provide information on the thermal stability and elemental composition of this compound derivatives.
Detailed Research Findings: Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.org This analysis is crucial for determining the thermal stability of this compound ligands and their metal complexes. The resulting TGA curve plots mass loss against temperature. The decomposition temperature is a key indicator of the material's stability. particle.dk For a metal complex, distinct mass loss steps may correspond to the loss of solvent molecules, the decomposition of the organic ligand, and finally, the reduction of the metal salt to the metal oxide or pure metal at very high temperatures. The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to pinpoint the temperatures at which the most significant decomposition events occur. researchgate.net
Elemental Analysis: This technique determines the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. It is a routine and essential method to verify the purity and confirm the empirical formula of a newly synthesized this compound ligand or its metal complex. The experimentally determined weight percentages of the elements are compared with the calculated values based on the proposed chemical formula. A close agreement (typically within ±0.4%) provides strong evidence for the proposed structure and its purity. mdpi.com
Interactive Data Table: Thermal and Elemental Analysis Data This table shows representative data for a hypothetical this compound rhodium complex.
| Analysis | Parameter | Calculated Value | Experimental Value |
|---|---|---|---|
| TGA | Decomposition Onset (°C) | - | 250 °C |
| Mass Loss Step 1 (100-120°C) | - | 2.5% (solvent loss) | |
| Mass Loss Step 2 (250-400°C) | - | 55% (ligand decomposition) | |
| Elemental Analysis | % Carbon | 62.55% | 62.48% |
| % Hydrogen | 5.89% | 5.95% | |
| % Phosphorus | 9.58% | 9.51% |
Computational and Theoretical Investigations of 1,2 Diphospholane
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.deiaea.org It has been successfully applied to determine structural and dynamical properties of a wide variety of molecules and solids. iaea.org DFT calculations replace the complex many-body electronic wavefunction with the simpler electron density as the fundamental variable, making it computationally feasible for a range of systems. mpg.de
DFT calculations are instrumental in elucidating the fundamental electronic structure of 1,2-diphospholane. By optimizing the molecular geometry, these calculations provide precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the conformational preferences of the five-membered ring.
A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are critical for understanding the molecule's reactivity. For instance, DFT calculations on related phosphole-containing iron complexes have been used to visualize the frontier orbitals and analyze spin density distributions, revealing the delocalized nature of electrons within the system. researchgate.net In this compound, the HOMO is expected to be localized on the phosphorus-phosphorus sigma bond, indicating its susceptibility to electrophilic attack and its role in oxidative addition reactions. The LUMO, conversely, would indicate the most likely sites for nucleophilic attack.
DFT provides a suite of conceptual descriptors that are used to predict the reactivity and stability of molecules. journalcsij.com A large energy gap between the HOMO and LUMO (the HOMO-LUMO gap) generally implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron to a higher energy state. scirp.orgresearchgate.net Conversely, a small HOMO-LUMO gap suggests higher reactivity. scirp.org
Global reactivity descriptors derived from the energies of the frontier orbitals can be used to quantify these predictions. These parameters, including chemical potential (μ), electronegativity (χ), global hardness (η), and global softness (S), provide a quantitative basis for comparing the reactivity of this compound with other related compounds. researchgate.net A molecule with a high hardness value is generally less reactive. researchgate.net
Furthermore, local reactivity can be assessed using Fukui functions, which identify the sites within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. journalcsij.com For this compound, these calculations would likely confirm the phosphorus atoms and the P-P bond as the primary centers of reactivity.
| Descriptor | Formula | Predicted Property |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. scirp.org |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of an electron from a system. |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Quantifies resistance to change in electron distribution. researchgate.net |
| Global Softness (S) | 1 / (2η) | The inverse of hardness; indicates higher reactivity. researchgate.net |
| Electronegativity (χ) | -μ | Describes the power of an atom or group to attract electrons. |
Molecular Dynamics Simulations (with reference to related systems)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net While specific MD studies on this compound are not widely documented, the application of this technique to related systems, such as phosphine (B1218219) ligands, macrocycles, and phosphoric acid, provides a clear framework for its potential use. researchgate.nettuwien.atumd.edu
MD simulations could be employed to explore the conformational landscape of the this compound ring. The five-membered ring is not planar and can adopt various conformations, such as envelope or twist forms. MD simulations can predict the relative stabilities of these conformers and the energy barriers for interconversion between them.
Furthermore, these simulations are invaluable for studying the behavior of this compound in solution. By explicitly including solvent molecules, MD can model solvation effects and the dynamics of interaction between the diphospholane and the solvent. umd.edu This is particularly relevant for understanding its behavior in catalytic reactions, where solvent can play a crucial role. For related systems like phosphine ligands in metal complexes, quantum mechanics/molecular mechanics (QM/MM) MD simulations have been used to investigate ligation states and predict free energy profiles. tuwien.at Similarly, MD simulations using advanced force fields like ReaxFF have been effective in characterizing the structural properties of binary phosphate (B84403) glasses. nih.gov
Mechanistic Studies through Computational Modeling
Computational modeling, particularly using DFT, is essential for elucidating the detailed mechanisms of chemical reactions. diva-portal.org For this compound, this is especially important in the context of its coordination chemistry and its role in catalysis, where it can undergo reactions involving the P-P bond.
Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex inserts into a covalent bond. researchgate.net The cleavage of the P-P bond in this compound via oxidative addition to a low-valent transition metal center is a key reaction pathway. DFT modeling can map the entire reaction coordinate for this process. diva-portal.org
Computational studies on analogous systems, such as the oxidative addition of aryl halides to palladium complexes, have identified key three-center transition states and determined the associated activation energy barriers. diva-portal.orgnih.gov A similar approach for this compound would involve modeling the pre-reaction complex, the transition state for P-P bond cleavage, and the final metallacyclic product. These calculations provide insight into the kinetics and thermodynamics of the reaction, revealing whether the process is favorable and what factors (e.g., metal identity, ancillary ligands) influence the reaction rate. diva-portal.orgresearchgate.net
Reductive elimination is the microscopic reverse of oxidative addition and is often the final, product-forming step in a catalytic cycle. wikipedia.org In the context of this compound chemistry, this step would involve the reformation of the P-P bond from a metal-diphosphido complex, releasing the diphospholane ring and regenerating the active catalyst. wikipedia.org
Mechanistic studies have shown that for reductive elimination to occur, the two groups to be eliminated must typically be in a cis orientation on the metal center. wikipedia.org Computational modeling can investigate the feasibility of this step by calculating the activation energy. DFT studies on reductive elimination from various metal centers, such as Ni(II) and Pt(II), have explored different mechanistic pathways and identified factors that can facilitate the reaction, such as the electron density at the metal center or the bite angle of chelating ligands. nih.govrsc.org A concerted pathway involving a three-centered transition state is common, and computational analysis can confirm the stereochemical outcome of the reaction, which typically proceeds with retention of stereochemistry. wikipedia.orgumb.edu
| Reaction Step | Description | Key Computational Insight |
|---|---|---|
| Oxidative Addition | Cleavage of the P-P bond by a metal center (LnM). | Calculation of activation energy (ΔE‡OA) and characterization of the transition state structure. nih.gov |
| Reductive Elimination | Reformation of the P-P bond from a LnM(P-P) complex. | Calculation of activation energy (ΔE‡RE) and determination of thermodynamic favorability. nih.gov |
Energy Landscape and Conformational Analysis
The five-membered ring of this compound is not planar and can adopt various puckered conformations. The study of the potential energy surface of this molecule reveals the relative stabilities of these different conformations and the energy barriers that separate them. This analysis is crucial for understanding the molecule's dynamic behavior.
The primary conformations of a five-membered ring are the envelope (Cs symmetry) and twist (C2 symmetry) forms. In the context of this compound, these conformations would be characterized by the specific out-of-plane positions of the phosphorus and carbon atoms. The puckering of the ring is a dynamic process, and the molecule can interconvert between different conformations.
Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to map the energy landscape. These calculations can determine the optimized geometries of various conformers and their corresponding energies. The results of such analyses would typically be presented in a potential energy profile, illustrating the energy of the molecule as a function of a specific geometric parameter, such as a dihedral angle, that describes the ring puckering.
For this compound, the key dihedral angles would be those involving the P-P bond and the adjacent P-C and C-C bonds. The relative energies of the envelope and twist conformers, as well as the transition states connecting them, would dictate the conformational preferences of the molecule at a given temperature. It is important to note that the inversion barrier at the phosphorus atoms also contributes to the complexity of the energy landscape. Unlike amines, phosphines generally have a higher barrier to pyramidal inversion, which could potentially allow for the isolation of stable invertomers in substituted diphospholanes.
A hypothetical energy landscape for this compound would likely show multiple local minima corresponding to different envelope and twist conformations. The global minimum would represent the most stable conformation. The energy differences between these conformers are typically on the order of a few kcal/mol.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Point Group | Relative Energy (kcal/mol) |
| Twist (C2) | C2 | 0.0 (Global Minimum) |
| Envelope (Cs) | Cs | 1.5 |
| Planar (C2v) | C2v | 5.0 (Transition State) |
Note: This table is illustrative and based on general principles of five-membered ring conformational analysis. Actual values would require specific computational studies on this compound.
Rationalization of Spectroscopic Data
Computational methods are invaluable for interpreting and rationalizing experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra. By calculating these spectroscopic properties for different conformations, a direct comparison with experimental results can be made, aiding in the structural elucidation and conformational assignment.
NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) are key parameters in NMR spectroscopy. For this compound, 31P NMR would be particularly informative. The chemical shift of the phosphorus atoms is highly sensitive to their chemical environment, including the ring conformation and the orientation of the lone pairs.
Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the NMR chemical shifts for different conformers. By performing a Boltzmann-weighted average of the calculated shifts for all significantly populated conformers, a theoretical spectrum can be generated that can be compared with the experimental spectrum. Discrepancies between the calculated and experimental values can often be resolved by considering solvent effects and vibrational corrections.
Table 2: Hypothetical Calculated vs. Experimental 31P NMR Chemical Shifts for this compound
| Conformer | Calculated δ (ppm) | Boltzmann Population (%) | Weighted Average δ (ppm) | Experimental δ (ppm) |
| Twist (C2) | -35.2 | 70 | -34.5 | -34.8 |
| Envelope (Cs) | -33.1 | 30 |
Note: This table is for illustrative purposes. Actual calculations would be necessary to obtain accurate theoretical values for this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Each conformation of this compound will have a unique set of vibrational frequencies. DFT calculations can predict these frequencies and their corresponding intensities.
The calculated vibrational spectra for the most stable conformers can be compared with the experimental IR and Raman spectra. This comparison allows for the assignment of the observed spectral bands to specific vibrational modes of the molecule, such as P-P stretching, P-C stretching, and various ring deformation modes. Anharmonic effects, which are often not fully captured by standard harmonic frequency calculations, can be accounted for through more advanced computational methods, leading to a more accurate rationalization of the experimental data.
By correlating the calculated spectroscopic parameters with specific conformations, computational chemistry provides a powerful means to elucidate the three-dimensional structure and dynamic behavior of this compound in the absence of direct experimental structural data like X-ray crystallography.
Ligand Design Principles for Enhanced 1,2 Diphospholane Performance
Structural Modulations for Stereocontrol
The stereochemical outcome of a reaction catalyzed by a 1,2-diphospholane-metal complex is dictated by the three-dimensional environment created by the ligand. Structural modifications are the primary tool for manipulating this environment to achieve high levels of stereocontrol.
A crucial design element is the inherent rigidity of the five-membered phospholane (B1222863) ring. This structural feature restricts conformational flexibility, which can lead to higher enantioselectivity in asymmetric reactions. sci-hub.se The modular nature of many bis(phospholane) ligands allows for systematic variation of both the substituents on the phospholane ring and the backbone connecting the two phosphorus atoms. nih.govresearchgate.net
Key strategies for structural modulation include:
Substitution on the Phospholane Ring: Introducing substituents, typically at the 2- and 5-positions of the phospholane ring, creates a well-defined chiral pocket around the metal center. The size and nature of these substituents directly influence how a substrate can approach the catalyst's active site. For instance, the highly successful DuPhos and BPE ligand families feature alkyl or aryl groups at these positions, which are critical for their high performance in asymmetric hydrogenation. researchgate.net
The following table illustrates how modifications to the substituents on the phospholane ring impact enantioselectivity in the Rh-catalyzed asymmetric hydrogenation of a benchmark substrate, methyl acetamidoacrylate.
| Ligand | Ring Substituent (R) | Enantiomeric Excess (% ee) |
|---|---|---|
| Me-BPE | Methyl | >99 |
| Et-BPE | Ethyl | >99 |
| iPr-BPE | Isopropyl | 95 |
| Ph-BPE | Phenyl | 99 |
Data reflects typical results for the Rh-catalyzed hydrogenation of methyl acetamidoacrylate and demonstrates the influence of phospholane ring substituents on stereocontrol.
Electronic Tuning of Diphospholane Ligands
The electronic properties of a diphospholane ligand, specifically the electron density at the phosphorus donor atoms, play a vital role in modulating the reactivity of the metal center. researchgate.net By introducing electron-donating or electron-withdrawing groups, the ligand's σ-donating and π-accepting characteristics can be fine-tuned. nih.govbham.ac.uk
Electron-Donating Groups (EDGs): Attaching EDGs to the ligand framework increases the electron density on the phosphorus atoms. This enhances the ligand's σ-donation to the metal, making the metal center more electron-rich. An electron-rich metal center can, for example, promote oxidative addition steps in a catalytic cycle.
Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs decreases the electron density on the phosphorus atoms. This can enhance the π-acceptor character of the ligand and make the metal center more electrophilic, which may facilitate reductive elimination steps. researchgate.net
The electronic nature of the ligand is often probed using spectroscopic techniques, such as ³¹P NMR spectroscopy, or by examining the stretching frequencies of co-ligands like carbon monoxide (CO) in metal-carbonyl complexes. For example, the synthesis of azophosphine-selenides allows for the measurement of the ¹J(P-Se) coupling constant, which provides a direct probe of the P-donor properties; a larger coupling constant indicates a poorer σ-donor (more electron-poor phosphorus center). nih.gov The ligand DIFLUORPHOS, an electron-poor atropisomeric diphosphine, has demonstrated that tuning for lower electron density can lead to improved reactivity and enantioselectivity in certain asymmetric reactions. researchgate.net
The table below shows how varying a remote para-substituent on an N-aryl group of azophosphine ligands systematically alters their electronic properties, as evidenced by changes in the ³¹P NMR chemical shift. A similar principle applies to substituents on aryl groups attached to diphospholanes.
| Substituent (R) | Electronic Nature | ³¹P NMR Chemical Shift (ppm) of Ligand-Borane Adduct | ¹J(P-Se) (Hz) of Ligand-Selenide |
|---|---|---|---|
| -NMe₂ | Strongly Donating | 30.7 | 715 |
| -OMe | Donating | 31.4 | 720 |
| -H | Neutral | 32.1 | 727 |
| -CF₃ | Strongly Withdrawing | 33.4 | 737 |
Data adapted from studies on electronically tuned azophosphines, illustrating the correlation between substituent electronic nature and spectroscopic parameters that reflect the phosphorus atom's electron density. nih.gov
Steric Bulk and Bite Angle Considerations
Bite Angle (P-M-P angle): The bite angle is the angle formed by the two phosphorus donor atoms and the central metal atom in a chelate complex. cmu.edu For this compound ligands that form a five-membered chelate ring, the natural bite angle is relatively small and rigid, typically around 80-90°. researchgate.net This contrasts with ligands featuring longer, more flexible backbones, such as Xantphos-type ligands, which have much wider bite angles (>100°). kulturkaufhaus.de The bite angle has a profound effect on catalysis:
It influences the electronic properties of the metal center. researchgate.net
It governs the relative stability of different intermediates in a catalytic cycle.
It can control regioselectivity in reactions like hydroformylation, where a specific bite angle may favor the formation of either linear or branched products. semanticscholar.org
While a wider bite angle is often beneficial in cross-coupling reactions by facilitating reductive elimination, the smaller, more constrained bite angle of diphospholanes is often ideal for asymmetric hydrogenations, where a rigid and well-defined chiral environment is paramount. rsc.org
| Ligand Type | Backbone | Typical Natural Bite Angle (βn) | Primary Application |
|---|---|---|---|
| dppe (analogue to BPE) | -CH₂CH₂- | ~85° | Asymmetric Hydrogenation |
| dppp | -(CH₂)₃- | ~91° | Cross-Coupling |
| dppf | Ferrocene | ~99° | Cross-Coupling |
| Xantphos | Xanthene | ~111° | Hydroformylation, Cross-Coupling |
Comparison of the natural bite angles of common diphosphine ligands. 1,2-diphospholanes with an ethane backbone (like BPE) fall into the small bite angle category.
Rational Design for Specific Catalytic Applications
The principles of structural, electronic, and steric tuning are not applied in isolation. Rather, they are integrated into a rational design strategy to develop ligands optimized for a particular catalytic transformation. rsc.org The goal is to create a catalyst that not only has high activity but also exhibits the desired chemo-, regio-, and stereoselectivity.
A prime example is the development of this compound ligands for asymmetric hydrogenation . For this application, the design prioritizes a rigid scaffold to maximize stereocontrol. Ligands like DuPhos and BPE were rationally designed with C₂-symmetry and chiral substituents on the five-membered ring to create a highly effective chiral environment for the hydrogenation of prochiral enamides and other substrates. nih.govresearchgate.net
For other reactions, the design criteria may differ. For instance, in cross-coupling reactions , lability and the ability to promote reductive elimination can be more important. While wide-bite-angle ligands are often favored, specific diphospholane structures can be designed by tuning electronic properties or steric bulk to achieve high performance. researchgate.net The development of pre-catalysts based on bis-phosphine mono-oxides (BPMO) is an example of rational design where ligand modification (oxidation of one phosphorus atom) leads to more reliable catalyst activation and improved performance. nih.gov
| Ligand Family | Key Design Features | Primary Catalytic Application | Example Substrate Class |
|---|---|---|---|
| DuPhos / BPE | C₂-symmetric, rigid 5-membered ring, chiral substituents | Asymmetric Hydrogenation | α-Enamides, β-ketoesters |
| TangPhos | C₂-symmetric, P-chirogenic, rigid backbone | Asymmetric Hydrogenation | α- and β-Dehydroamino acid derivatives |
| DIFLUORPHOS | Atropisomeric, electron-deficient biaryl backbone | Asymmetric Hydrogenation, Conjugate Addition | Aryl enamides, cyclic enones |
This table connects specific, rationally designed this compound and related ligand families to their optimized catalytic applications.
Development of Novel Structural Motifs
The search for improved catalysts continually drives the development of this compound ligands with novel structural motifs. This involves moving beyond simple substituent changes on established scaffolds to create fundamentally new ligand architectures.
One significant advance was the creation of P-chirogenic diphospholane ligands, where the phosphorus atoms themselves are stereocenters. A prominent example is TangPhos , a C₂-symmetric 1,2-bisphospholane ligand that contains four stereogenic centers: two on the carbon backbone and two at the phosphorus atoms. sci-hub.se This unique structural motif, distinct from ligands where chirality resides only on the carbon backbone (like DuPhos) or in a biaryl backbone (like BINAP), provides a highly constrained and effective chiral environment. nih.gov The rigid five-membered phospholane rings in TangPhos are thought to restrict its conformational flexibility, leading to exceptionally high enantioselectivity in the hydrogenation of various substrates. sci-hub.se
Other emerging strategies include:
Novel Backbones: Incorporating new, chiral backbones to link the two phospholane units. For example, privileged chiral skeletons based on 2,2'-biindolyl have been used to synthesize new bisphosphine ligands. nih.gov
Mixed-Donor Ligands: Designing diphospholane-containing ligands that also feature a different type of donor atom (e.g., nitrogen), creating P,N-ligands with unique coordination properties.
Supramolecular Approaches: Using non-covalent interactions or novel metallo-organic frameworks to assemble diphospholane units into larger, well-defined catalytic structures. birmingham.ac.uk
These innovations in ligand architecture continue to expand the capabilities of this compound-based catalysts, enabling more challenging and complex asymmetric transformations. researchgate.net
Future Directions and Emerging Trends in 1,2 Diphospholane Research
Exploration of New Synthetic Pathways
The development of novel synthetic routes to 1,2-diphospholane derivatives is a cornerstone of future research. Current efforts are focused on creating more efficient, versatile, and stereoselective methods to access a diverse range of these heterocyclic compounds. A key area of interest is the synthesis of P-chiral 1,2-diphospholanes, where the phosphorus atoms themselves are stereogenic centers.
One emerging strategy involves the use of chiral templates to guide the stereoselective formation of the diphospholane ring. For instance, asymmetric Diels-Alder reactions utilizing chiral organopalladium complexes have shown promise in the synthesis of optically pure P-chiral 1,2-diphosphines. This approach allows for the controlled construction of the heterocyclic backbone with high stereoselectivity.
Another avenue of exploration is the development of modular synthetic routes that allow for the facile introduction of various substituents on the diphospholane ring. This modularity is crucial for tuning the steric and electronic properties of the resulting ligands. Ring-opening diphosphination reactions of strained cyclic molecules are also being investigated as a novel method to create diphosphine ligands with unique cyclic backbones. Furthermore, the synthesis of 1,2-diphospholide anions as key intermediates provides a versatile platform for the subsequent elaboration into a wide array of functionalized 1,2-diphospholanes.
Future research will likely focus on catalyst-free and solvent-free synthetic methods, aligning with the principles of green chemistry. The development of one-pot procedures and the use of readily available starting materials are also critical for making these compounds more accessible for catalytic applications.
Design of Next-Generation Diphospholane Ligands
The design of advanced this compound ligands with tailored properties is a major focus for enhancing catalytic performance. The modular nature of their synthesis allows for systematic modifications to fine-tune their steric and electronic characteristics.
A significant trend is the incorporation of diverse backbones to which the this compound moiety is attached. Researchers are exploring a variety of scaffolds, from simple alkyl chains to complex biaryl and ferrocenyl units, to modulate the bite angle and flexibility of the resulting diphosphine ligands. For example, ligands based on bisphenol A backbones have been synthesized, offering a readily available and tunable platform. The goal is to create a library of ligands with a wide range of structural and electronic diversity, enabling the optimization of catalysts for specific transformations.
The introduction of P-chirogenicity, where the phosphorus atoms are the source of chirality, is a key strategy in the design of next-generation ligands. These ligands have shown exceptional performance in asymmetric catalysis. The steric and electronic properties of the substituents on the phosphorus atoms can be systematically varied to influence the enantioselectivity of the catalyzed reactions.
Computational modeling and density functional theory (DFT) calculations are becoming increasingly important in the rational design of new ligands. These tools allow for the prediction of ligand properties and their potential performance in catalysis, thereby guiding synthetic efforts towards the most promising candidates. The synergy between experimental synthesis and theoretical calculations is expected to accelerate the discovery of highly effective this compound ligands.
Expansion of Catalytic Applications
While this compound-type ligands, particularly bis(phospholane) systems, have demonstrated remarkable success in asymmetric hydrogenation, a significant future trend is the expansion of their applications to a broader range of catalytic transformations. researchgate.net The unique stereoelectronic properties of the this compound moiety make it a promising ligand scaffold for various metal-catalyzed reactions.
Researchers are actively exploring the use of this compound-metal complexes in cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, to facilitate the formation of carbon-carbon bonds with high enantioselectivity. The development of catalysts for asymmetric hydroformylation, a key industrial process for the synthesis of aldehydes, is another important area of investigation. The ability to control the regioselectivity and enantioselectivity in these reactions is a major goal.
Furthermore, the potential of this compound ligands in other catalytic reactions, including asymmetric allylic alkylation, hydrocyanation, and cycloisomerization, is being explored. The versatility of these ligands allows for their application in the synthesis of a wide array of chiral molecules, including pharmaceuticals, agrochemicals, and fine chemicals. The development of catalysts that can operate under mild reaction conditions and with low catalyst loadings is a key objective in this expansion of catalytic applications.
Below is a table summarizing the performance of selected phospholane-based ligands in asymmetric hydrogenation, indicating the potential for this compound derivatives.
| Ligand Type | Substrate | Catalyst | Enantiomeric Excess (% ee) |
|---|---|---|---|
| Bis(phospholane) | Methyl acetamidoacrylate | Rh-Me-DuPhos | >99 |
| Bis(phospholane) | Methyl (Z)-α-acetamidocinnamate | Rh-Et-DuPhos | 99 |
| Bis(phospholane) | Dimethyl itaconate | Rh-iPr-BPE | 98 |
| P-Chiral Diphosphine | Enamide | Rh-BenzP* | >99 |
Advanced Mechanistic Elucidations
A deeper understanding of the reaction mechanisms underlying catalysis by this compound-metal complexes is crucial for the rational design of more efficient catalysts. Future research will increasingly rely on a combination of advanced experimental and computational techniques to unravel the intricate details of catalytic cycles.
In situ spectroscopic methods, such as high-pressure NMR and IR spectroscopy, will play a pivotal role in identifying and characterizing key catalytic intermediates under actual reaction conditions. These techniques provide valuable insights into the coordination chemistry of the ligands and the substrate-catalyst interactions that govern the selectivity of the reaction.
Computational studies, especially those employing density functional theory (DFT), are becoming indispensable for mapping out the entire energy profile of a catalytic reaction. These calculations can provide detailed information about the structures of transition states, the energies of intermediates, and the role of non-covalent interactions in stereochemical discrimination. The synergy between experimental and theoretical approaches will be key to developing a comprehensive understanding of how this compound ligands mediate catalytic transformations and to rationally design improved catalysts.
Integration with Green Chemistry Principles
The integration of green chemistry principles into the synthesis and application of this compound catalysts is a critical trend for the future. researchgate.net This involves developing more sustainable and environmentally benign chemical processes from start to finish.
A major focus is on improving the atom economy of reactions catalyzed by this compound complexes. iitm.ac.in Atom economy is a measure of how efficiently all the atoms in the reactants are incorporated into the desired product. Catalytic reactions, by their nature, are inherently more atom-economical than stoichiometric processes. Future research will aim to design catalytic cycles that minimize the formation of byproducts and waste.
The use of green solvents is another key aspect. Researchers are exploring the use of water, supercritical fluids, and bio-based solvents as alternatives to traditional volatile organic compounds (VOCs). The development of this compound catalysts that are stable and active in these environmentally friendly media is a significant challenge.
Catalyst recyclability is also a major consideration. Immobilizing this compound-metal complexes on solid supports or using biphasic catalysis can facilitate the separation and reuse of the catalyst, reducing costs and environmental impact.
Finally, the development of catalyst- and solvent-free reaction conditions represents the ultimate goal in green chemistry. researchgate.net Exploring microwave-assisted or mechanochemical synthetic methods for both the preparation of this compound ligands and their use in catalysis can lead to significant reductions in energy consumption and waste generation.
The following table highlights key green chemistry principles and their application in the context of this compound research.
| Green Chemistry Principle | Application in this compound Research |
|---|---|
| Atom Economy | Designing catalytic cycles with high conversion and selectivity to minimize byproducts. |
| Safer Solvents and Auxiliaries | Developing catalysts that are effective in water, ionic liquids, or bio-derived solvents. |
| Design for Energy Efficiency | Utilizing microwave or ultrasonic irradiation to reduce reaction times and energy consumption. |
| Catalysis | Focusing on highly active catalysts that can be used in small quantities and recycled. |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 1,2-Diphospholane derivatives, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis of this compound derivatives typically involves dimerization of transient terminal phosphinidene complexes (e.g., [RP-W(CO)₅]) in the presence of copper chloride (CuCl), followed by cyclization with reagents like 1,3-dibromopropane under basic conditions (e.g., aqueous K₂CO₃) . For example, when R = Ph, cyclization yields this compound. Key variables include the choice of phosphinidene precursor, reaction temperature, and stoichiometry of cyclizing agents. Purification via column chromatography or recrystallization is critical for isolating high-purity products.
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound structures?
- Methodology : X-ray diffraction (XRD) is the gold standard for confirming cyclic phospholane structures and stereochemistry . Nuclear magnetic resonance (³¹P NMR) is essential for tracking phosphorus environments, with chemical shifts between δ +20 to −40 ppm typical for diphospholanes. Infrared spectroscopy (IR) can identify CO ligands in tungsten-stabilized intermediates. Mass spectrometry (MS) validates molecular weight, particularly for air-sensitive complexes .
Q. What safety protocols are critical for handling this compound derivatives in laboratory settings?
- Methodology : Avoid exposure to oxidizers (e.g., peroxides) to prevent decomposition. Use inert-atmosphere gloveboxes for air-sensitive derivatives. Personal protective equipment (PPE) such as nitrile gloves and safety goggles is mandatory. Store compounds under nitrogen at −20°C to minimize degradation. Consult safety data sheets (SDS) for spill management and disposal guidelines .
Advanced Research Questions
Q. How does the stereoelectronic environment of this compound ligands influence enantioselectivity in Rh-catalyzed hydroformylation?
- Methodology : Enantioselectivity depends on ligand backbone rigidity and substituent steric bulk. For example, Tangphos ((1S,1S′,2R,2R′)-1,1′-Di-tert-butyl-diphospholane) achieves up to 92% ee in norbornene hydroformylation due to its constrained geometry, which restricts substrate orientation in the Rh coordination sphere . To optimize performance, conduct comparative studies using substrates with varying steric demands (e.g., styrene vs. bicyclic alkenes) and analyze turnover frequency (TOF) and ee via gas chromatography (GC) or chiral HPLC .
Q. What strategies resolve contradictory data on the stability of this compound complexes under thermal and oxidative conditions?
- Methodology : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. For oxidative stability, expose complexes to controlled O₂ environments and monitor via ³¹P NMR for phosphine oxide formation. Cross-reference findings with organophosphorus class data (e.g., extrapolating from diphosphine stability studies) to identify trends . Reproduce conflicting experiments under standardized conditions (e.g., inert atmosphere, fixed humidity) to isolate variables .
Q. How can computational modeling predict the catalytic efficacy of novel this compound ligands in asymmetric catalysis?
- Methodology : Use density functional theory (DFT) to calculate ligand bite angles, frontier molecular orbitals, and Rh-ligand binding energies. Compare predicted transition-state geometries with experimental ee values. Validate models against crystallographic data and kinetic studies. Software like Gaussian or ORCA is recommended for simulating catalytic cycles .
Tables of Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
